(3,4-Difluorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components including a difluorophenyl group, a thiophenyl group, a thiazolyl group, and a piperazinyl group . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The difluorophenyl and thiophenyl groups are also aromatic. Piperazine is a non-aromatic ring with two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : Researchers Shahana and Yardily synthesized novel compounds related to the one of interest, focusing on their structural optimization using Density Functional Theory (DFT) and docking studies. These compounds have been investigated for their antibacterial activity, demonstrating the broad potential of such molecules in medicinal chemistry (Shahana & Yardily, 2020).
Antimycobacterial Chemotypes : A study identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. This research emphasizes the scaffold's potential in developing treatments against Mycobacterium tuberculosis, highlighting the versatility of this chemical structure in addressing critical health challenges (Pancholia et al., 2016).
Biological Activities
Anticancer Activity : The synthesis of thiophene-containing 1,3-diarylpyrazole derivatives and their evaluation against various human cancer cell lines demonstrate the potential therapeutic applications of compounds structurally related to the molecule of interest. This work underlines the importance of structural derivatization in discovering new anticancer agents (Inceler et al., 2013).
Antimicrobial Activities : The development of new pyridine derivatives and their evaluation for antimicrobial activities further showcase the application of such molecules in combating bacterial and fungal infections. These studies contribute to the ongoing search for new antimicrobial agents in a time of increasing antibiotic resistance (Patel et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUAQOHWTYOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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